molecular formula C7H11F3O B13602592 1,1,1-Trifluoro-5-methylhexan-2-one

1,1,1-Trifluoro-5-methylhexan-2-one

Cat. No.: B13602592
M. Wt: 168.16 g/mol
InChI Key: GBNYROGRKFWPMC-UHFFFAOYSA-N
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Description

However, based on its name, it is a fluorinated ketone with a trifluoromethyl group at position 1, a methyl group at position 5, and a ketone functional group at position 2. Such compounds are typically of interest in medicinal chemistry and materials science due to the influence of fluorine on lipophilicity, metabolic stability, and electronic properties .

Properties

Molecular Formula

C7H11F3O

Molecular Weight

168.16 g/mol

IUPAC Name

1,1,1-trifluoro-5-methylhexan-2-one

InChI

InChI=1S/C7H11F3O/c1-5(2)3-4-6(11)7(8,9)10/h5H,3-4H2,1-2H3

InChI Key

GBNYROGRKFWPMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative data for 1,1,1-Trifluoro-5-methylhexan-2-one are unavailable in the evidence, the following structurally related compounds from the provided sources are analyzed for contextual insights:

3-Amino-1,1,1-trifluoro-5-methylhexan-2-one ()

  • Structural Similarity: Shares the trifluoro-methylhexanone backbone but includes an amino group at position 3.
  • Hypothesized Differences: The amino group may enhance solubility in polar solvents compared to the non-amino analog.

1-(2-Methoxy-5-trifluoromethylphenyl)-5-trifluoromethyl-1,3-dihydro-2H-benzimidazol-2-one ()

  • Structural Contrast : Contains a benzimidazolone core with two trifluoromethyl groups and a methoxy-phenyl substituent.
  • Key Properties :
    • Molecular Weight: 376.25 g/mol (significantly larger than the target compound).
    • LogP: 4.365 (indicative of high lipophilicity, likely exceeding that of This compound due to aromatic rings and additional fluorine atoms) .
    • Applications: Likely used in pharmaceuticals or agrochemicals, given its complex heterocyclic structure.

Macrocyclic Trifluoroethanone Derivatives ()

  • Examples: 1,1',1''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8-triyl)tris(2,2,2-trifluoroethanone) hydrochloride 1-(1,4,8,11-Tetraazacyclotetradecan-1-yl)-2,2,2-trifluoroethan-1-one trihydrochloride
  • Functional Differences: Macrocyclic frameworks enable metal coordination, suggesting applications in catalysis or imaging. The trifluoroethanone moiety may stabilize metal-ligand complexes via electron-withdrawing effects .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Functional Groups Potential Applications
This compound* C₇H₁₁F₃O ~168.16 (estimated) ~1.5† Trifluoromethyl, ketone Pharmaceuticals, solvents
3-Amino-1,1,1-trifluoro-5-methylhexan-2-one C₇H₁₂F₃NO 183.17 (estimated) ~0.8† Trifluoromethyl, ketone, amine Drug intermediates
Benzimidazolone derivative () C₁₆H₁₀F₆N₂O₂ 376.25 4.365 Trifluoromethyl, benzimidazolone Anticancer agents, agrochemicals
Macrocyclic trifluoroethanone () C₁₂H₂₆Cl₃F₃N₄O 413.71 N/A Trifluoroethanone, macrocycle Catalysis, metal coordination

Note: Values marked with * and † are extrapolated due to lack of direct evidence.

Research Findings and Limitations

  • Fluorine Impact : Trifluoromethyl groups consistently enhance metabolic stability and lipophilicity across analogs, but steric effects may limit bioavailability in bulkier compounds .
  • Structural-Activity Trends: Ketones with shorter chains (e.g., hexanone vs. macrocycles) likely exhibit higher volatility and simpler synthetic pathways .
  • Data Gaps: No experimental data (e.g., boiling point, solubility) are available for this compound in the provided evidence, necessitating caution in extrapolations.

Preparation Methods

Catalytic Hydrocupration and Mannich Reaction Route

A detailed synthetic method is described in Chinese patent CN110143889B, which outlines a multi-step process starting from 5-methyl-3-hexene-2-one as the precursor:

  • Step 1: Copper Hydride-Catalyzed Addition Reaction

    • Reactants: 5-methyl-3-hexene-2-one (1 mol) and tetramethyldisiloxane (0.5–0.8 mol)
    • Catalyst: Copper hydride triphenylphosphine complex (0.8–2 mol%)
    • Solvent: Toluene (1.5–1.6 L)
    • Conditions: 80–90 °C for 2–4 hours
    • Outcome: Formation of an intermediate (referred to as intermediate 6)
  • Step 2: Mannich Reaction

    • Reactants: Intermediate 6, N,N-dimethyl methylene ammonium iodide (1.2–1.5 mol), anhydrous zinc chloride (5–7 mol%)
    • Conditions: 80–90 °C for 3–5 hours
    • Outcome: Crude product of 3-[(dimethylamino)methyl]-5-methyl-2-hexanone
  • Step 3: Distillation and Purification

    • The crude product is distilled and purified to yield the refined 3-[(dimethylamino)methyl]-5-methyl-2-hexanone

This method emphasizes the use of copper hydride catalysis for selective addition and subsequent Mannich reaction to introduce amino functionality, which can be further converted to the trifluoromethyl ketone structure by fluorination or other transformations.

Trifluoromethylation via Palladium-Catalyzed Cross-Coupling

Literature from the Royal Society of Chemistry outlines procedures for synthesizing trifluoromethyl-substituted ketones via palladium-catalyzed cross-coupling reactions:

  • Use of trifluoromethylated alkenes or brominated trifluoropropenes as substrates
  • Catalysts: Pd(PPh3)4 with bases such as sodium carbonate in mixed solvents (THF/H2O)
  • Conditions: Room temperature stirring followed by heating at 60 °C overnight
  • Workup: Organic layer separation, extraction, drying, concentration, and silica gel column chromatography purification

This approach allows the installation of trifluoromethyl groups onto ketone-containing substrates, potentially adaptable for synthesizing this compound by selecting appropriate starting materials.

Hydrogenation and Oxidation Routes

Other synthetic routes involve multi-step transformations starting from aromatic or alkenyl precursors:

  • Oxidation of trifluoroethoxy-substituted toluenes using sodium permanganate under controlled temperature to form trifluorinated benzoic acid derivatives
  • Catalytic hydrogenation under hydrogen pressure and elevated temperature to reduce intermediates
  • Filtration and purification steps to isolate the desired trifluoromethylated ketone or related intermediates

Though these methods are more applicable to aromatic trifluoromethyl compounds, the principles of oxidation and hydrogenation can be adapted for aliphatic ketones like this compound.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants & Catalysts Conditions Advantages Limitations
Copper Hydride Catalyzed Addition + Mannich Reaction 5-methyl-3-hexene-2-one, tetramethyldisiloxane, CuH-PPh3, N,N-dimethyl methylene ammonium iodide, ZnCl2 80–90 °C, 2–5 h High selectivity; scalable Requires multi-step purification
Palladium-Catalyzed Cross-Coupling Trifluoropropene derivatives, Pd(PPh3)4, Na2CO3 RT + 60 °C overnight, THF/H2O Mild conditions; good functional group tolerance Needs expensive Pd catalyst
Oxidation-Hydrogenation Sequence 2,5-dibromotoluene, KMnO4, H2, Pd catalyst 80–100 °C, controlled addition High yield for aromatic trifluoromethyl compounds Longer reaction times; complex workup

Research Findings and Analysis

  • The copper hydride catalyzed addition followed by Mannich reaction is a robust method for synthesizing functionalized hexanones with trifluoromethyl groups, offering good control over regio- and stereochemistry. This method is supported by patent literature, indicating its industrial relevance and scalability.

  • Palladium-catalyzed trifluoromethylation provides a versatile synthetic tool for installing trifluoromethyl groups onto ketones. The mild reaction conditions and broad substrate scope make it attractive for fine chemical synthesis, although catalyst cost and sensitivity must be considered.

  • Oxidation and hydrogenation sequences are well-established for aromatic trifluoromethyl compounds and may be adapted for aliphatic ketones; however, these methods typically require longer reaction times and more complex purification protocols.

  • Computational chemistry data (e.g., LogP of 2.554, TPSA 17.07) suggest that this compound is moderately lipophilic and has limited hydrogen bonding capacity, which may influence its reactivity and handling during synthesis.

Q & A

Q. What strategies enable the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Perform SAR studies by synthesizing analogs with substituents at the methyl or ketone positions. Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity). Introduce heteroatoms (e.g., Cl, Br) or bulky groups to modulate steric effects. Use crystallography to map binding interactions. Prioritize derivatives with >10-fold potency improvements over the parent compound .

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